REACTION_CXSMILES
|
[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[O:10]=[CH:11][C:12]([Cl:15])([Cl:14])[Cl:13]>O>[OH:10][CH:11]([NH:3][C:2]1[N:4]=[C:5]([NH:6][CH:11]([OH:10])[C:12]([Cl:15])([Cl:14])[Cl:13])[N:7]=[C:8]([NH2:9])[N:1]=1)[C:12]([Cl:15])([Cl:14])[Cl:13]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound has previously been prepared by Bump and Atkinson [J. Am Chem. Soc., 72, 629 (1950)]
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 375 ml
|
Type
|
CUSTOM
|
Details
|
at 70°-80° C
|
Type
|
FILTRATION
|
Details
|
the white precipitated product was filtered
|
Type
|
CUSTOM
|
Details
|
to give an 81% yield
|
Type
|
CUSTOM
|
Details
|
after drying
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
OC(C(Cl)(Cl)Cl)NC1=NC(=NC(=N1)NC(C(Cl)(Cl)Cl)O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |